molecular formula C12H22N2O2 B1473321 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane CAS No. 1392804-11-3

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane

Cat. No. B1473321
CAS RN: 1392804-11-3
M. Wt: 226.32 g/mol
InChI Key: GHVNTNNVOUVBBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves the conversion of the readily available bicyclo [1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo [3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo [1.1.1]pentane skeleton to the bicyclo [3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of “1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane” is a type of bicyclo [3.1.1]heptane, which is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the conversion of the bicyclo [1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo [3.1.1]pentan-1-amines using imine photochemistry .

Scientific Research Applications

Synthesis of Azabicyclic Amines and Derivatives

  • Synthesis of Tris- and Monoprotected Derivatives : A variety of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo hexane and heptane skeletons have been synthesized through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, leading to compounds with potential applications in medicinal chemistry and organic synthesis (Gensini et al., 2002).

  • Conformationally Constrained β-Amino Acid Derivatives : N-Boc-protected N-3-alkenyltetronic acid amides underwent an intramolecular [2 + 2]-photocycloaddition to yield diastereoselectively strained lactones with a 2-azabicyclo[3.2.0]heptane core. These compounds represent conformationally constrained β-amino acid derivatives with potential applications in peptidomimetic design (Basler et al., 2005).

  • Enantioselective Synthesis of Analogs : Enantiopure analogues of 3-hydroxyproline, synthesized from derivatives of the naturally occurring amino acid serine, demonstrate the utility of azabicyclic scaffolds in the synthesis of stereochemically complex molecules (Avenoza et al., 2002).

Applications in Medicinal Chemistry

  • Synthesis of Nicotinic Agonists : The synthesis of syn- and anti-isoepibatidine through the coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids demonstrates the application of azabicyclic compounds in developing potential nicotinic agonists (Malpass et al., 2005).

  • Neuroexcitants Synthesis : The synthesis of neuroexcitants like alpha-kainic acid from N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene showcases the potential of these structures in neuropharmacology (Hodgson et al., 2005).

Development of Peptidomimetics

  • Rigid Dipeptide Mimetics : The efficient synthesis of azabicyclo[XY.0]alkane amino acids, which are rigid dipeptide mimetics, highlights their importance in peptide-based drug discovery for structure-activity studies (Mandal et al., 2005).

  • Dipeptide β-Turn Mimetics : An efficient approach to the synthesis of enantiopure indolizidinone amino acids, which serve as rigid dipeptide β-turn mimetics, underscores the utility of azabicyclic compounds in the design of molecules mimicking the secondary structure elements of proteins (Wang et al., 2001).

Future Directions

The future directions for “1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane” could involve the development of more efficient and diverse synthesis methods, given the high costs and lack of diversity in substitution patterns of commercially available compounds of this sort .

properties

IUPAC Name

tert-butyl N-(2-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNTNNVOUVBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135969
Record name Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392804-11-3
Record name Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
Reactant of Route 2
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
Reactant of Route 3
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1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
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1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
Reactant of Route 5
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
Reactant of Route 6
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane

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